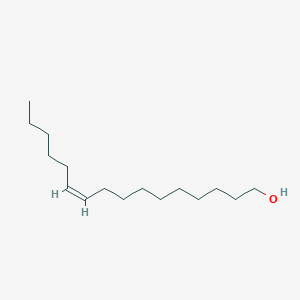

(Z)-10-Hexadecen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H32O |

|---|---|

Molecular Weight |

240.42 g/mol |

IUPAC Name |

(Z)-hexadec-10-en-1-ol |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,17H,2-5,8-16H2,1H3/b7-6- |

InChI Key |

UXPGIAKYFWIYGT-SREVYHEPSA-N |

Purity |

≥95% |

Synonyms |

Z10-16OH; |

Origin of Product |

United States |

Foundational & Exploratory

(Z)-10-Hexadecen-1-ol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

(Z)-10-Hexadecen-1-ol , a long-chain unsaturated fatty alcohol, plays a significant role in chemical ecology, particularly as an insect sex pheromone.[1][2][3] This technical guide provides an in-depth overview of its chemical properties, structure, and relevant experimental methodologies, tailored for professionals in research and development.

Core Chemical Properties and Structure

This compound is a C16 alcohol featuring a cis-configured double bond at the 10th carbon position. Its chemical identity is defined by the CAS Registry Number 64437-48-5.[4][]

Chemical Structure

The structure of this compound consists of a sixteen-carbon chain with a hydroxyl group (-OH) at one terminus (C1) and a carbon-carbon double bond between C10 and C11. The "(Z)" designation, from the German zusammen (together), indicates that the higher priority substituents on each carbon of the double bond are on the same side, resulting in a cis conformation.

IUPAC Name: (Z)-hexadec-10-en-1-ol[] Synonyms: 10Z-16OH, 10Z-Hexadecen-1-ol, (10Z)-10-Hexadecen-1-ol[]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₂O | [4][] |

| Molecular Weight | 240.42 g/mol | [4][] |

| Boiling Point | 309.0 ± 10.0 °C at 760 mmHg | [] |

| Density | 0.8 ± 0.1 g/cm³ | [] |

| Purity | ≥95% | [] |

| Topological Polar Surface Area | 20.2 Ų | [] |

| Hydrogen Bond Donor Count | 1 | [] |

| Hydrogen Bond Acceptor Count | 1 | [] |

| Rotatable Bond Count | 13 | [] |

Experimental Protocols

Synthesis via Wittig Reaction

The Wittig reaction is a widely used and effective method for the stereoselective synthesis of alkenes, particularly for generating the (Z)-isomer from non-stabilized ylides.[6][7]

Methodology:

-

Ylide Preparation: A phosphonium (B103445) salt is prepared by the Sₙ2 reaction of triphenylphosphine (B44618) with a suitable alkyl halide (e.g., 1-bromodecane). This salt is then deprotonated using a strong base, such as n-butyllithium, in an anhydrous, inert solvent (e.g., THF) to form the phosphorus ylide.

-

Reaction with Aldehyde: The ylide is then reacted with an appropriate aldehyde (e.g., hexanal) at low temperatures under an inert atmosphere. The nucleophilic ylide attacks the carbonyl carbon of the aldehyde.

-

Alkene Formation: The reaction proceeds through a betaine (B1666868) intermediate which forms a cyclic oxaphosphetane. This intermediate then collapses to yield the desired (Z)-alkene and triphenylphosphine oxide.[8]

-

Purification: The final product, this compound, is purified from the reaction mixture, primarily to remove the triphenylphosphine oxide byproduct. This is typically achieved through column chromatography.[9]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like long-chain alcohols.[10]

Methodology:

-

Sample Preparation: The sample containing this compound is dissolved in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane). Derivatization, for instance, using silylating agents like BSTFA, can be employed to increase volatility and improve peak shape, although it is not always necessary for long-chain alcohols.[10]

-

Gas Chromatography: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized. An inert carrier gas (e.g., helium or hydrogen) transports the vaporized sample through a capillary column (e.g., 30-60 m length). The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the phase. A typical temperature program would start at a lower temperature and gradually increase to elute compounds of increasing boiling points.[10]

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (commonly by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification by comparison with spectral libraries (e.g., NIST). The retention time from the gas chromatogram further aids in identification and quantification.

Biological Role and Signaling

This compound is known to function as an insect sex pheromone.[1][2][3] It is secreted by some female nocturnal moths and by the heads of male bumblebees (Bombus spp.).[1][2][3] While a detailed signaling cascade for this specific molecule is not extensively documented, a general workflow for pheromone detection in insects can be described.

Caption: Generalized workflow of insect pheromone detection and response.

The process begins with the release of the pheromone into the environment. The molecule is then detected by specialized receptors on the insect's antennae. Odorant binding proteins transport the hydrophobic pheromone across the aqueous sensillar lymph to the odorant receptors on the surface of olfactory sensory neurons. Activation of these receptors initiates a signal transduction cascade, leading to a neural signal that is processed in the antennal lobe of the insect's brain. This ultimately results in a specific behavioral response, such as initiating mating behavior.

Caption: Experimental workflow for the GC-MS analysis of this compound.

This diagram illustrates the sequential steps involved in analyzing a sample for the presence and quantity of this compound using Gas Chromatography-Mass Spectrometry. Each stage, from sample preparation to data output, is a critical component of the analytical process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. targetmol.com [targetmol.com]

- 4. (Z) 10-hexadecen-1-ol [webbook.nist.gov]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scribd.com [scribd.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. books.rsc.org [books.rsc.org]

The Elusive Case of (Z)-10-Hexadecen-1-ol in Lepidopteran Chemical Communication: A Technical Review

A comprehensive review of scientific literature reveals a notable absence of definitive evidence for (Z)-10-Hexadecen-1-ol as a functional sex pheromone in any species of the order Lepidoptera. While broadly classified as an insect sex pheromone by some chemical suppliers, its specific role, discovery, and isolation within moths and butterflies remain undocumented in primary research. This technical guide addresses the initial misidentification in available data and outlines the standard methodologies that would be employed for the discovery and characterization of a novel lepidopteran pheromone, using closely related and well-documented compounds as a proxy.

Introduction: The Search for a Signal

Chemical communication is a cornerstone of reproductive strategies in Lepidoptera, with female moths releasing highly specific pheromone blends to attract conspecific males. These blends are typically composed of long-chain fatty acid derivatives, including alcohols, aldehydes, and acetates, with the precise composition and isomeric ratios ensuring species-specific signaling. The C16 unsaturated alcohol, this compound, has been peripherally mentioned as a potential pheromone. However, an in-depth investigation into its discovery and isolation in Lepidoptera has uncovered a case of mistaken identity and a lack of empirical data.

An initial lead from pheromone databases pointed towards the jasmine moth, Palpita unionalis, as a species utilizing this compound. However, a thorough examination of the primary literature, specifically the foundational 1994 study by Mazomenos et al., refutes this. Their research conclusively identified the sex pheromone components of P. unionalis as a blend of (E)-11-Hexadecenal and (E)-11-hexadecen-1-yl acetate. This discrepancy highlights the critical need for consulting peer-reviewed sources when investigating specific semiochemicals.

Given the absence of a confirmed lepidopteran source for this compound, this guide will pivot to a standardized framework for pheromone discovery in this insect order. The protocols and data presentation methods described herein are based on established practices for analogous and well-studied pheromones, such as the prevalent (Z)-11-hexadecen-1-ol.

A Generalized Protocol for Lepidopteran Pheromone Discovery and Isolation

The identification of a new lepidopteran sex pheromone is a meticulous process that integrates entomological, chemical, and behavioral analyses. The following sections detail the standardized experimental workflow.

Pheromone Extraction and Purification

The initial step involves the careful extraction of volatile compounds from the female pheromone gland.

Experimental Protocol: Pheromone Gland Extraction

-

Insect Rearing and Collection: Virgin female moths are essential for pheromone extraction, as mating can alter or cease pheromone production. Moths are typically reared from larvae on an artificial diet under controlled environmental conditions (photoperiod, temperature, humidity). Upon eclosion, sexes are separated to ensure virginity. Peak calling (pheromone-releasing) behavior is determined through observation, which for most nocturnal species occurs during the scotophase (dark period).

-

Gland Excision: During the peak calling period, individual female moths are anaesthetized (e.g., by chilling). The terminal abdominal segments, containing the pheromone gland, are excised using fine scissors or forceps.

-

Solvent Extraction: The excised abdominal tips are immediately submerged in a high-purity, non-polar organic solvent. Hexane is a common choice due to its volatility and ability to dissolve the lipid-based pheromones. A typical procedure involves extracting the glands of 10-50 females in 100-500 µL of solvent for a period ranging from a few minutes to several hours at room temperature.

-

Extract Concentration: The resulting extract, which contains a complex mixture of cuticular lipids and other compounds in addition to the putative pheromone, is carefully concentrated under a gentle stream of nitrogen to a small volume (e.g., 10-50 µL) to prepare it for analysis.

Chemical Analysis and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for separating and identifying the components of the crude pheromone extract.

Experimental Protocol: GC-MS Analysis

-

Injection and Separation: A small aliquot (typically 1 µL) of the concentrated extract is injected into a gas chromatograph. The GC is equipped with a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) that separates the compounds based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As compounds elute from the GC column, they enter a mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum is a chemical fingerprint of the molecule.

-

Compound Identification: The mass spectra of unknown peaks are compared to libraries of known spectra (e.g., NIST). The retention time of the unknown peak is also compared to that of a synthetic standard of the suspected compound on the same GC column to confirm the identification.

Bioassays for Behavioral Activity

The identification of a compound in the pheromone gland does not confirm its role as a pheromone. Bioassays are crucial to demonstrate its biological activity.

Experimental Protocol: Electroantennography (EAG)

-

Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes in a humidified airstream.

-

Stimulus Delivery: A puff of air carrying a known concentration of the test compound (e.g., a synthetic standard of this compound) is directed over the antenna.

-

Signal Recording: The electrodes measure the change in electrical potential across the antenna, which is generated by the summed response of olfactory receptor neurons. A significant depolarization in response to the compound indicates that the male antenna can detect it.

Experimental Protocol: Wind Tunnel Bioassay

-

Experimental Setup: A wind tunnel provides a controlled environment with a laminar airflow to mimic natural conditions. A plume of the test compound is released from a source at the upwind end of the tunnel.

-

Male Response Observation: A male moth is released at the downwind end of the tunnel. Its flight behavior in response to the pheromone plume is observed and scored for a series of behaviors, including taking flight, upwind flight, casting (zigzagging flight), and contact with the pheromone source.

-

Data Analysis: The percentage of males exhibiting each behavior is calculated. A positive response, particularly sustained upwind flight, is strong evidence for the compound's role as an attractant.

Data Presentation: A Template for Quantitative Analysis

Were this compound to be identified as a lepidopteran pheromone, the quantitative data would be presented in clear, structured tables for comparative analysis.

Table 1: Hypothetical Pheromone Gland Content of this compound in a Novel Lepidopteran Species

| Compound | Retention Time (min) | Amount (ng/female) ± SD | Relative Abundance (%) |

| This compound | 15.2 | 12.5 ± 2.1 | 85.6 |

| Hexadecan-1-ol | 14.8 | 2.1 ± 0.5 | 14.4 |

Table 2: Hypothetical Electroantennographic (EAG) Response of Male Moths to Pheromone Components

| Test Compound | Dosage (µg) | Mean EAG Response (mV) ± SD |

| This compound | 1 | 1.2 ± 0.3 |

| Hexadecan-1-ol | 1 | 0.2 ± 0.1 |

| Control (Hexane) | - | 0.1 ± 0.05 |

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the logical flow of experiments and the biological processes involved.

Conclusion

The investigation into the discovery and isolation of this compound in Lepidoptera underscores a critical principle in scientific inquiry: the necessity of verifying information through primary literature. While this specific compound remains an enigma within the chemical ecology of moths and butterflies, the established methodologies for pheromone identification provide a robust framework for future discoveries. Should this compound be identified in a lepidopteran species, the protocols and analytical strategies outlined in this guide will be instrumental in its characterization and the elucidation of its role in shaping the intricate reproductive behaviors of these insects. Until such a discovery is published, its role in this order remains speculative.

An In-depth Technical Guide on the Biological Activity of (Z)-10-Hexadecen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-10-Hexadecen-1-ol is a long-chain unsaturated fatty alcohol. While its direct biological activities are not extensively documented in publicly available literature, its primary significance is strongly suggested by its role as a biosynthetic precursor to (Z)-10-Hexadecenal, a known insect sex pheromone. This guide synthesizes the available information on its likely pheromonal role, the biosynthetic pathways it is involved in, and potential, though unconfirmed, antimicrobial and antioxidant properties. This document also provides detailed experimental protocols for the further investigation of its biological functions and outlines key signaling and experimental workflows through diagrams.

Pheromonal Activity

The most well-documented biological context for this compound is its involvement in the chemical communication of the yellow peach moth, Conogethes punctiferalis. The primary female sex pheromone components for this species are (E)-10-hexadecenal and (Z)-10-hexadecenal[1][2][3]. The typical biosynthetic pathway for lepidopteran aldehyde pheromones involves the enzymatic reduction of a fatty acyl precursor to a fatty alcohol, which is then oxidized to the corresponding aldehyde[4][5]. This strongly indicates that this compound serves as the immediate precursor to (Z)-10-Hexadecenal in the pheromone glands of these moths. While the aldehyde is the primary attractant, the presence of the alcohol precursor is crucial for the biosynthesis of the active pheromone. Some studies have also identified other long-chain alcohols as minor components of lepidopteran pheromone blends, suggesting that this compound could potentially have a minor, synergistic role in the overall pheromone bouquet, although this is yet to be experimentally confirmed for this specific isomer[6].

Biosynthesis of (Z)-10-Hexadecenal

The biosynthesis of (Z)-10-Hexadecenal in moths is a multi-step enzymatic process that begins with common fatty acid precursors. The key steps involving this compound are outlined below.

Potential Antimicrobial and Antioxidant Activities

Several studies have investigated the antimicrobial properties of long-chain fatty alcohols, demonstrating that their activity can vary with the length of the carbon chain and the microbial species being tested[7][8][9]. For instance, alcohols with chain lengths from C5 to C13 have shown activity against various bacteria, including Mycobacterium species[9]. It is plausible that this compound may exhibit similar properties.

Furthermore, some studies on plant extracts containing various fatty acid derivatives, including hexadecenol isomers, have reported antioxidant activities[10][11][12]. However, these studies do not isolate the effects of the specific (Z)-10 isomer. Therefore, while it is a potential area for investigation, there is currently no direct evidence to confirm the antimicrobial or antioxidant activity of pure this compound.

Quantitative Data

As of the date of this report, there is a lack of specific quantitative data in the public domain regarding the biological activity of this compound. To facilitate future research, the following table outlines the types of quantitative data that would be valuable to collect.

| Activity | Parameter | Typical Units | Significance |

| Pheromonal | Electroantennogram (EAG) Response Threshold | µg | Indicates the lowest concentration that elicits a response in the insect antenna. |

| Behavioral Assay (Wind Tunnel) Attraction | % response | Quantifies the percentage of insects exhibiting attraction behavior. | |

| Field Trap Captures | Insects/trap/night | Measures the effectiveness as a lure in a natural environment. | |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | µg/mL or mM | The lowest concentration that prevents visible growth of a microorganism. |

| Minimum Bactericidal Concentration (MBC) | µg/mL or mM | The lowest concentration that results in microbial death. | |

| Antioxidant | IC50 (e.g., DPPH scavenging) | µg/mL or mM | The concentration required to scavenge 50% of free radicals. |

| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/g | Measures the total antioxidant capacity. |

Experimental Protocols

To elucidate the biological activity of this compound, a series of established experimental protocols can be employed.

Investigation of Pheromonal Activity

A general workflow for investigating the pheromonal activity of this compound is presented below.

4.1.1. Electroantennography (EAG)

-

Objective: To determine if the antennae of a target insect species, such as Conogethes punctiferalis, are responsive to this compound.

-

Methodology:

-

An antenna is excised from a male moth and mounted between two electrodes.

-

A continuous stream of purified and humidified air is passed over the antenna.

-

A puff of air containing a known concentration of this compound is introduced into the airstream.

-

The change in electrical potential across the antenna (the EAG response) is recorded.

-

A dose-response curve is generated by testing a range of concentrations.

-

4.1.2. Behavioral Bioassays (Wind Tunnel)

-

Objective: To assess the behavioral response of male moths to this compound.

-

Methodology:

-

A wind tunnel is used to create a laminar airflow.

-

A dispenser containing this compound is placed at the upwind end of the tunnel.

-

Male moths are released at the downwind end.

-

Behaviors such as taking flight, upwind flight, and contact with the source are recorded and quantified.

-

The compound can be tested alone or in combination with known pheromone components like (Z)-10-Hexadecenal to test for synergistic or antagonistic effects.

-

Antimicrobial Activity Assays

4.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of this compound that inhibits the growth of a specific microorganism.

-

Methodology:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism in broth) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Antioxidant Activity Assays

4.3.1. DPPH Radical Scavenging Assay

-

Objective: To evaluate the free radical scavenging activity of this compound.

-

Methodology:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark.

-

The decrease in absorbance at a specific wavelength (typically around 517 nm) is measured, which corresponds to the scavenging of the DPPH radical.

-

The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is calculated.

-

Conclusion

The primary biological role of this compound appears to be that of a crucial intermediate in the biosynthesis of the sex pheromone (Z)-10-Hexadecenal in the yellow peach moth, Conogethes punctiferalis, and potentially other lepidopteran species. While its direct activity as a pheromone component is not established, its presence is fundamental to the production of the active signal. Further research is warranted to explore potential secondary roles, including synergistic effects on pheromone blends and possible antimicrobial or antioxidant properties. The experimental frameworks provided in this guide offer a roadmap for future investigations into the multifaceted biological activities of this compound.

References

- 1. caps.ceris.purdue.edu [caps.ceris.purdue.edu]

- 2. eje.cz [eje.cz]

- 3. Pheromone-Based Mating Disruption of Conogethes punctiferalis (Lepidoptera: Crambidae) in Chestnut Orchards - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production of Volatile Moth Sex Pheromones in Transgenic Nicotiana benthamiana Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioone.org [bioone.org]

- 7. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial activity of long-chain fatty alcohols against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant and Antimutagenic Activities of Different Fractions from the Leaves of Rhododendron arboreum Sm. and Their GC-MS Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acgpubs.org [acgpubs.org]

- 12. researchgate.net [researchgate.net]

The Core of Attraction: A Technical Guide to the Biosynthesis of (Z)-10-Hexadecen-1-ol in Moths

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-10-Hexadecen-1-ol is a crucial C16 sex pheromone component utilized by numerous moth species for chemical communication, primarily for mate attraction. Understanding its biosynthetic pathway at a molecular level is paramount for developing species-specific pest management strategies and for the potential biotechnological production of this semiochemical. This technical guide provides an in-depth overview of the enzymatic cascade leading to the synthesis of this compound, complete with experimental protocols and quantitative data where available.

The biosynthesis of this compound is a specialized branch of fatty acid metabolism that occurs within the pheromone glands of female moths. The pathway is initiated with a common C16 saturated fatty acid precursor, palmitoyl-CoA, which undergoes a series of enzymatic modifications to yield the final, biologically active alcohol. The two key enzyme families governing this transformation are the fatty acyl-CoA desaturases (FADs) and the fatty acyl-CoA reductases (FARs).

The Biosynthetic Pathway

The synthesis of this compound proceeds through a concise and elegant two-step enzymatic process:

-

Δ10-Desaturation: The pathway begins with the desaturation of palmitoyl-CoA (a C16:0 acyl-CoA) by a specific Δ10-desaturase. This enzyme introduces a cis double bond between the 10th and 11th carbon atoms of the fatty acyl chain, resulting in the formation of (Z)-10-hexadecenoyl-CoA. The stereochemistry of this double bond is critical for the biological activity of the final pheromone.

-

Fatty Acyl Reduction: The newly formed unsaturated fatty acyl-CoA is then reduced to its corresponding alcohol, this compound, by a fatty acyl-CoA reductase (FAR). This reduction is a crucial final step in generating the active pheromone component.

Key Enzymes and Quantitative Data

While specific kinetic parameters (Km, Vmax) for the enzymes directly involved in this compound biosynthesis are not extensively documented in publicly available literature, functional characterization of homologous enzymes provides valuable insights into their substrate specificities.

Fatty Acyl-CoA Desaturases (FADs)

The Δ10-desaturase responsible for the initial step exhibits high substrate specificity. Studies on related moth species have identified and characterized desaturases with similar functions. For instance, a Δ10-desaturase from the leafroller moth, Planotortrix octo, has been shown to specifically produce (Z)-10-hexadecenoic acid when expressed heterologously[1].

| Enzyme Class | Substrate | Product | Key Observations | Reference Species |

| Δ10-Desaturase | Palmitoyl-CoA (16:0-CoA) | (Z)-10-Hexadecenoyl-CoA | High specificity for C16 saturated fatty acyl-CoA. | Planotortrix octo[1] |

Fatty Acyl-CoA Reductases (FARs)

Pheromone gland-specific FARs (pgFARs) are responsible for the final reduction step. These enzymes often display a degree of substrate flexibility, which can be crucial in the production of multi-component pheromone blends. However, some FARs exhibit high selectivity for specific chain lengths and degrees of unsaturation. Studies on Spodoptera species have identified highly selective C16-acyl-specific pgFARs[2][3].

| Enzyme Class | Substrate | Product | Key Observations | Reference Species |

| Fatty Acyl Reductase (FAR) | (Z)-10-Hexadecenoyl-CoA | This compound | High selectivity for C16 fatty acyl-CoAs. Can reduce both saturated and unsaturated substrates. | Spodoptera spp.[2][3] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular and biochemical techniques. The following are detailed methodologies for key experiments.

Identification of Candidate Genes via Pheromone Gland Transcriptome Analysis

Objective: To identify putative desaturase and reductase genes involved in pheromone biosynthesis.

Methodology:

-

Pheromone Gland Dissection: Pheromone glands are dissected from female moths during their peak pheromone production period.

-

RNA Extraction and Sequencing: Total RNA is extracted from the dissected glands, followed by mRNA purification. A cDNA library is then constructed and sequenced using next-generation sequencing platforms.

-

Bioinformatic Analysis: The resulting transcriptome is assembled and annotated. Candidate genes encoding fatty acyl-CoA desaturases and fatty acyl-CoA reductases are identified based on sequence homology to known pheromone biosynthesis genes from other insect species.

Functional Characterization of Candidate Enzymes by Heterologous Expression in Yeast

Objective: To confirm the function of candidate desaturase and reductase genes.

Methodology:

-

Gene Cloning and Vector Construction: The open reading frames of candidate genes are amplified by PCR and cloned into a yeast expression vector (e.g., pYES2).

-

Yeast Transformation: The expression constructs are transformed into a suitable strain of Saccharomyces cerevisiae. For desaturase assays, a strain deficient in its endogenous desaturase (e.g., ole1) is often used.

-

Expression Induction and Substrate Feeding: Yeast cultures are grown and gene expression is induced (e.g., with galactose). For desaturase assays, a saturated fatty acid precursor (e.g., palmitic acid) is added to the culture medium. For reductase assays, the corresponding fatty acyl precursor (e.g., (Z)-10-hexadecenoic acid) is supplied.

-

Lipid Extraction and Analysis: After incubation, yeast cells are harvested, and total lipids are extracted. Fatty acids are converted to fatty acid methyl esters (FAMEs) for analysis.

-

GC-MS Analysis: The extracted lipids and FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the products of the heterologously expressed enzymes. The mass spectra of the products are compared to those of authentic standards.

In Vitro Enzyme Assays

Objective: To determine the kinetic properties of the purified enzymes.

Methodology:

-

Enzyme Expression and Purification: The candidate enzyme is expressed in a suitable system (e.g., E. coli or insect cells) with an affinity tag (e.g., His-tag) and purified using affinity chromatography.

-

Assay Conditions: The enzyme assay is performed in a buffered solution containing the purified enzyme, the appropriate substrate (e.g., palmitoyl-CoA for desaturases, (Z)-10-hexadecenoyl-CoA for reductases), and necessary cofactors (e.g., NADPH for reductases).

-

Reaction and Product Quantification: The reaction is initiated by adding the enzyme and incubated at an optimal temperature. The reaction is then stopped, and the products are extracted and quantified using GC-FID or GC-MS by comparing with a standard curve of the authentic compound.

-

Kinetic Analysis: The initial reaction rates are measured at varying substrate concentrations to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Conclusion

The biosynthesis of this compound in moths is a highly specific and efficient pathway, primarily orchestrated by the sequential action of a Δ10-desaturase and a fatty acyl-CoA reductase. While the core enzymatic steps are well-established, further research is needed to fully characterize the kinetic properties of the specific enzymes involved in this pathway across different moth species. The experimental protocols outlined in this guide provide a robust framework for the identification and functional analysis of these key enzymes. A deeper understanding of this biosynthetic machinery will undoubtedly accelerate the development of innovative and environmentally benign pest control strategies, as well as pave the way for the biotechnological production of valuable semiochemicals.

References

- 1. Acyl-CoA Z9- and Z10-desaturase genes from a New Zealand leafroller moth species, Planotortrix octo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Qualitative and quantitative analysis of chemicals emitted from the pheromone gland of individual Heliothis subflexa females - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

(Z)-10-Hexadecen-1-ol CAS number and molecular weight

Technical Guide: (Z)-10-Hexadecen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant chemical compound with applications in various research fields. This document outlines its fundamental chemical properties, and where applicable, will delve into its biological significance, relevant experimental protocols, and associated pathways.

Core Chemical Properties

This compound is an unsaturated fatty alcohol. Its structure is characterized by a sixteen-carbon chain with a cis (Z) double bond located at the tenth carbon atom and a primary alcohol group at the terminus.

A summary of its key identifiers and molecular properties is provided in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 64437-48-5 | [] |

| Molecular Formula | C16H32O | [] |

| Molecular Weight | 240.42 g/mol | [] |

| IUPAC Name | (Z)-hexadec-10-en-1-ol | [] |

| Synonyms | 10Z-16OH, 10Z-Hexadecen-1-ol, (10Z)-10-Hexadecen-1-ol | [] |

Further Exploration and Experimental Context

While the fundamental properties of this compound are clearly defined, its role in complex biological systems or as a therapeutic agent is a subject of ongoing research. To illustrate the types of experimental workflows and logical relationships that are critical in such research, the following diagrams are provided as conceptual examples. These are not specific to this compound due to a lack of detailed publicly available experimental data on this specific isomer but represent standard methodologies in the field.

Example Experimental Workflow: Compound Screening

The following diagram illustrates a typical workflow for screening a chemical compound like this compound for potential biological activity. This process is fundamental in drug discovery and development.

Example Signaling Pathway: Hypothetical Target

Should this compound be identified as a modulator of a cellular signaling pathway, the interactions could be visualized as follows. This diagram shows a hypothetical pathway where a compound inhibits a kinase, leading to downstream effects.

References

A Technical Guide to High-Purity (Z)-10-Hexadecen-1-ol for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of (Z)-10-Hexadecen-1-ol, covering its commercial availability, synthesis, analysis, and potential applications. This document summarizes key technical data, outlines experimental methodologies, and visualizes important workflows and concepts.

Commercial Availability and Supplier Specifications

High-purity this compound (CAS Number: 64437-48-5) is available from several commercial suppliers specializing in fine chemicals and biochemicals. For researchers, sourcing this compound with a high degree of isomeric and chemical purity is critical for the reliability and reproducibility of experimental results. Below is a compilation of data from various suppliers.

Table 1: Commercial Supplier Data for this compound

| Supplier | Product Name | CAS Number | Purity Specification | Available Quantities |

| BOC Sciences | (Z)-10-Hexadecenol | 64437-48-5 | ≥95%[] | Custom |

| TargetMol | This compound | 64437-48-5 | Not Specified[2][3] | 50 mg, 100 mg, 250 mg[4] |

| Chemdad | 10Z-Hexadecen-1-ol | 64437-48-5 | Not Specified[5] | Inquiry |

| MedChemExpress | This compound | 64437-48-5 | Not Specified | 50 mg, 100 mg, 250 mg |

It is recommended to request a certificate of analysis (CoA) from the supplier to confirm the purity and isomeric ratio before purchase.

Synthesis and Purification Methodologies

The stereoselective synthesis of (Z)-alkenes is a common challenge in organic chemistry. The Wittig reaction is a widely employed and effective method for the synthesis of alkenes with control over the double bond geometry. Non-stabilized ylides, in particular, favor the formation of the (Z)-isomer.

Proposed Synthesis Pathway: Wittig Reaction

A plausible synthetic route to this compound involves the Wittig reaction between a C10 aldehyde and a C6 phosphonium (B103445) ylide.

Caption: Proposed Wittig reaction pathway for the synthesis of this compound.

General Experimental Protocol for Wittig Reaction

-

Preparation of the Phosphonium Salt: Equimolar amounts of 1-bromopentane and triphenylphosphine are refluxed in a suitable solvent (e.g., toluene (B28343) or acetonitrile) to form pentyltriphenylphosphonium bromide. The salt is then isolated and dried.

-

Generation of the Ylide: The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C to 0 °C). A strong base, such as n-butyllithium, is added dropwise to deprotonate the phosphonium salt, forming the characteristic orange-red colored ylide.

-

Wittig Reaction: 10-Hydroxydecanal, with its hydroxyl group potentially protected, is dissolved in the same anhydrous solvent and added dropwise to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to separate the desired this compound from the (E)-isomer and triphenylphosphine oxide.

Purification of Unsaturated Fatty Alcohols

High-purity this compound can be obtained through careful purification of the crude reaction product.

Caption: General workflow for the purification of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of fatty alcohols and determining the ratio of geometric isomers.

Table 2: Typical GC-MS Parameters for Fatty Alcohol Analysis

| Parameter | Value |

| Column | Non-polar (e.g., DB-5ms) or polar (e.g., DB-WAX) capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The chemical shifts and coupling constants of the vinylic protons are particularly diagnostic for confirming the (Z)-geometry of the double bond.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ | ~0.89 (t) | ~14.1 |

| -(CH₂)n- | ~1.2-1.4 (m) | ~22.7-32.0 |

| -CH₂-C= | ~2.0-2.1 (m) | ~27.2, 29.7 |

| -CH=CH- | ~5.3-5.4 (m) | ~129.8, 130.2 |

| -CH₂-OH | ~3.64 (t) | ~62.9 |

| -OH | Variable | - |

Note: These are predicted values and may vary depending on the solvent and instrument used.

Potential Applications in Research and Drug Development

While this compound is primarily known as an insect sex pheromone[2], its structural features as an unsaturated fatty alcohol suggest potential for broader applications in biomedical research.

Pheromone Research

This compound is a key component in the chemical communication of certain moth species. Its high-purity form is essential for studies in chemical ecology, insect behavior, and the development of pest management strategies.

Potential as a Permeation Enhancer

Unsaturated fatty acids and alcohols have been shown to enhance the permeation of drugs through the skin by disrupting the lipid domains of the stratum corneum. While not specifically studied for this compound, its amphiphilic nature makes it a candidate for investigation in transdermal drug delivery systems.

Precursor for Bioactive Molecules

Long-chain unsaturated alcohols can serve as starting materials for the synthesis of more complex bioactive molecules, including potential anti-inflammatory, antimicrobial, or anticancer agents. For instance, some studies have shown the antimicrobial and antioxidant potential of other hexadecenol isomers[6].

Drug Delivery Systems

Fatty alcohols are components of lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can improve the solubility and bioavailability of poorly water-soluble drugs. The inclusion of unsaturated fatty alcohols like this compound could modulate the physical properties and drug release profiles of these nanoparticles.

References

A Comprehensive Review of (Z)-10-Hexadecen-1-ol Research: Synthesis, Biological Activity, and Experimental Protocols

(Z)-10-Hexadecen-1-ol, a long-chain unsaturated alcohol, is a significant semiochemical in the insect world, primarily functioning as a sex pheromone. This technical guide provides a detailed overview of the research surrounding this compound, catering to researchers, scientists, and drug development professionals. The content covers its synthesis, biological functions, and the experimental methodologies used for its investigation, with a focus on quantitative data and detailed protocols.

Introduction

This compound is a key component of the sex pheromone blend of various moth species, playing a crucial role in mate attraction and reproductive behavior. Its chemical structure, characterized by a 16-carbon chain with a cis double bond at the 10th position and a terminal alcohol group, is critical for its biological activity. Understanding the synthesis, perception, and behavioral effects of this pheromone is paramount for developing effective and environmentally benign pest management strategies.

Synthesis of this compound

The stereoselective synthesis of this compound is crucial for obtaining a biologically active product. The Wittig reaction is a widely employed and effective method for the creation of the requisite (Z)-double bond geometry.

Experimental Protocol: Wittig Reaction for this compound Synthesis

This protocol describes a plausible synthetic route to this compound starting from commercially available precursors.

Materials:

-

6-Hydroxyhexyltriphenylphosphonium bromide

-

Sodium hydride (NaH) or other suitable strong base

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Ylide Formation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 6-hydroxyhexyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change to deep orange or red.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0°C.

-

Add decanal (1.0 equivalent), dissolved in a minimal amount of anhydrous THF, dropwise to the ylide solution via a syringe or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with hexane or diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

-

Biological Activity and Quantitative Data

This compound is a potent attractant for males of several moth species. Its biological activity is typically evaluated through electrophysiological and behavioral assays. While specific data for this compound is not extensively available, data from closely related compounds, such as (Z)-11-hexadecen-1-ol in Heliothis virescens and Heliothis subflexa, provide valuable insights into its expected activity profile.

Table 1: Representative Electroantennography (EAG) Responses to Pheromone Components

| Compound | Concentration (µg on filter paper) | Mean EAG Response (mV) ± SE |

| (Z)-11-Hexadecenal | 10 | 1.2 ± 0.2 |

| (Z)-9-Hexadecenal | 10 | 0.8 ± 0.1 |

| (Z)-11-Hexadecen-1-ol | 10 | 0.9 ± 0.1 |

| Hexane (Control) | - | 0.1 ± 0.05 |

| Data adapted from studies on Heliothis virescens and presented as a representative example. |

Table 2: Field Trap Capture Data for Pheromone Blends

| Pheromone Blend Composition | Lure Loading (mg) | Mean Trap Capture (males/trap/night) ± SE |

| (Z)-11-Hexadecenal | 1.0 | 15 ± 3 |

| (Z)-11-Hexadecenal + (Z)-9-Hexadecenal (9:1) | 1.0 | 25 ± 4 |

| (Z)-11-Hexadecenal + (Z)-9-Hexadecenal + (Z)-11-Hexadecen-1-ol (9:1:1) | 1.0 | 35 ± 5 |

| Unbaited Trap (Control) | - | 1 ± 0.5 |

| Data adapted from studies on Heliothis species and presented as a representative example. |

Experimental Protocols

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of an insect's antenna to volatile compounds.

Protocol:

-

Antenna Preparation:

-

Anesthetize a male moth by cooling it on ice.

-

Excise an antenna at its base using fine scissors.

-

Mount the excised antenna between two glass capillary electrodes filled with a conductive saline solution (e.g., Ringer's solution). The recording electrode is placed at the distal end of the antenna, and the reference electrode at the base.

-

-

Stimulus Delivery:

-

A continuous stream of humidified, charcoal-filtered air is passed over the antenna.

-

A defined volume of a hexane solution of this compound at a known concentration is applied to a small piece of filter paper.

-

The filter paper is placed inside a Pasteur pipette.

-

A puff of air is delivered through the pipette into the main airstream, carrying the pheromone molecules over the antenna.

-

-

Data Acquisition:

-

The electrical potential difference between the two electrodes is amplified and recorded using a data acquisition system.

-

The amplitude of the negative voltage deflection (the EAG response) is measured.

-

Wind Tunnel Bioassay

Wind tunnel bioassays are used to observe and quantify the behavioral responses of insects to airborne stimuli in a controlled environment.

Protocol:

-

Wind Tunnel Setup:

-

Use a glass or acrylic wind tunnel with a controlled airflow (e.g., 0.3-0.5 m/s).

-

Maintain constant temperature, humidity, and lighting conditions that mimic the insect's natural activity period.

-

-

Pheromone Source:

-

Apply a known amount of this compound in a suitable solvent to a dispenser (e.g., rubber septum, filter paper).

-

Place the dispenser at the upwind end of the tunnel.

-

-

Insect Release and Observation:

-

Release male moths individually at the downwind end of the tunnel.

-

Observe and record a series of behaviors, including activation (wing fanning), take-off, upwind flight, casting (zigzagging flight), and contact with the pheromone source.

-

-

Data Analysis:

-

Quantify the percentage of moths exhibiting each behavior.

-

Analyze the flight path and time to reach the source.

-

Signaling Pathway of Pheromone Perception

The perception of this compound in moths involves a complex signaling cascade within the olfactory sensory neurons located in the antennae.

Upon entering the sensillum lymph, the hydrophobic pheromone molecule is thought to be bound by a Pheromone Binding Protein (PBP). This complex then interacts with a Pheromone Receptor (PR), which is a G-protein coupled receptor (GPCR) located on the dendritic membrane of the olfactory sensory neuron. This interaction initiates an intracellular signaling cascade.

The activated GPCR leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3, a soluble second messenger, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ concentration leads to the opening of ion channels, depolarization of the neuronal membrane, and the generation of an action potential, which is then transmitted to the brain.

Conclusion

This compound is a vital component in the chemical communication of many moth species. This guide has provided a comprehensive overview of its synthesis, biological activity, and the key experimental protocols used in its research. The detailed methodologies and quantitative data presented herein are intended to serve as a valuable resource for scientists working in the fields of chemical ecology, pest management, and drug development. Further research focusing on the specific molecular interactions and the precise neural processing of this and other pheromone components will continue to advance our understanding of insect chemical communication and pave the way for innovative and sustainable pest control solutions.

(Z)-10-Hexadecen-1-ol: A Technical Guide to its Role in Chemical Communication

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-10-Hexadecen-1-ol is a C16 unsaturated fatty alcohol that functions as a crucial semiochemical in the chemical communication systems of various insect species. It is primarily recognized as a sex pheromone, typically released by one sex to attract the other for mating. This technical guide provides a comprehensive overview of the species known to produce or respond to this compound, the quantitative aspects of its production and perception, detailed experimental protocols for its study, and the underlying biochemical pathways involved in its biosynthesis and signal transduction.

Species Known to Produce or Respond to this compound

This compound has been identified as a sex pheromone component in several species of nocturnal moths and is also utilized in the chemical signaling of some male bumblebees (Bombus spp.)[1]. While the acetate (B1210297) form, (Z)-10-Hexadecen-1-yl acetate, is a known pheromone for species such as the Rowan moth (Eurhodope advenella), the oak olethreutid leafroller (Pseudexentera spoliana), and the common sheep moth (Hemileuca eglanterina), the alcohol itself is a key precursor and often an active component in pheromone blends[2]. The closely related aldehyde, (Z)-10-Hexadecenal, is a known female sex pheromone in the yellow peach moth, Dichocrocis punctiferalis. Furthermore, electrophysiological studies on Helicoverpa armigera have demonstrated antennal responses to blends containing C16 compounds with a double bond at the 10th position, suggesting a sensitivity to this class of molecules.

Data Presentation: Quantitative Analysis

Quantitative data on the production of and response to this compound is essential for understanding its biological activity and for developing effective pest management strategies. The following tables summarize the available quantitative information.

Table 1: Production of this compound and Related Compounds in Insects

| Species | Compound | Quantity per Female Gland (ng) | Analytical Method |

| Agrotis segetum | (Z)-11-Hexadecenol | ~0.195 (from 100ml yeast culture) | GC-MS |

| Heliothis virescens | (Z)-11-Hexadecenol | Not specified | GC-MS |

| Helicoverpa armigera | (Z)-11-Hexadecenal | ~18.1 | GC-MS |

Note: Quantitative data for this compound specifically is limited in publicly available literature. The data for related C16 pheromones from other moth species is provided for comparative purposes.

Table 2: Electrophysiological and Behavioral Responses to this compound and Related Compounds

| Species | Compound Tested | EAG Response (mV) | Behavioral Response Threshold | Assay Type |

| Helicoverpa armigera | Blend with Z-10-Hexadecenal | Not specified | Not specified | EAG |

| Heliothis virescens | (Z)-11-Hexadecen-1-ol | Concentration-dependent | Not specified | EAG |

| Anoplophora glabripennis | (Z)-3-Hexenol | Dose-dependent | 8.68 x 10^8 molecules (at 0.01 ng/µL) | EAG |

Note: Specific EAG response values and behavioral thresholds for this compound are not widely reported. The data presented reflects responses to structurally similar compounds, illustrating typical ranges and methodologies.

Experimental Protocols

Pheromone Extraction and Quantification (GC-MS)

This protocol describes the extraction of pheromones from female insect glands and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

a. Pheromone Gland Extraction:

-

Excise the pheromone glands from 2-3 day old virgin female moths during their calling period (typically in the scotophase).

-

Immediately place the glands in a small vial containing 50 µL of high-purity hexane (B92381).

-

Allow the extraction to proceed for 30 minutes at room temperature.

-

Remove the gland tissue and concentrate the hexane extract to approximately 10 µL under a gentle stream of nitrogen.

b. GC-MS Analysis:

-

Inject 1 µL of the extract into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

-

Use a temperature program suitable for the analysis of long-chain alcohols, for example: initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Identify this compound by comparing its mass spectrum and retention time with that of a synthetic standard.

-

Quantify the amount of pheromone by comparing the peak area with a standard curve generated from known concentrations of the synthetic standard.

Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds.

a. Antenna Preparation:

-

Excise the antenna from a male moth at the base.

-

Cut off the distal tip of the antenna.

-

Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Kaissling's saline). The recording electrode is placed over the distal end, and the reference electrode is inserted into the base of the antenna.

b. Odorant Delivery and Data Acquisition:

-

Deliver a continuous stream of purified and humidified air over the antenna.

-

Prepare serial dilutions of synthetic this compound in a suitable solvent (e.g., hexane or paraffin (B1166041) oil).

-

Apply a known amount of the diluted pheromone onto a piece of filter paper and insert it into a Pasteur pipette.

-

Introduce a puff of air (typically 0.5 seconds) through the pipette into the main airstream to deliver the stimulus to the antenna.

-

Record the resulting depolarization of the antenna using a high-impedance amplifier and data acquisition software. The amplitude of the negative voltage deflection is the EAG response.

Behavioral Assays (Wind Tunnel)

Wind tunnel assays are used to observe and quantify the behavioral responses of male insects to a pheromone plume.

a. Wind Tunnel Setup:

-

Use a glass or acrylic wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, and humidity.

-

Illuminate the tunnel with red light to simulate scotophase conditions.

-

Place a pheromone dispenser (e.g., a rubber septum impregnated with a known amount of synthetic this compound) at the upwind end of the tunnel.

b. Behavioral Observation:

-

Release male moths individually at the downwind end of the tunnel.

-

Record the following behaviors: activation (wing fanning), take-off, upwind flight, casting (zigzagging flight), and contact with the pheromone source.

-

Determine the behavioral response threshold by testing a range of pheromone concentrations and noting the lowest concentration that elicits a complete behavioral sequence.

Mandatory Visualizations

Biosynthesis Pathway

The biosynthesis of this compound in moths originates from fatty acid metabolism. The key steps involve the desaturation of a saturated fatty acid precursor, followed by reduction of the resulting acyl-CoA.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of (Z)-10-Hexadecen-1-ol for Research Use

Abstract

This document provides detailed protocols for the synthesis and purification of (Z)-10-Hexadecen-1-ol, a long-chain unsaturated alcohol of interest in various research fields, including entomology as an insect pheromone component. The synthesis is achieved via a stereoselective Wittig reaction, yielding the desired (Z)-isomer with high purity. Subsequent purification is carried out using silica (B1680970) gel column chromatography. This application note is intended for researchers, scientists, and drug development professionals requiring high-purity this compound for their studies.

Introduction

This compound is a C16 unsaturated fatty alcohol that serves as a crucial semiochemical for various insect species. Its synthesis with high isomeric purity is essential for accurate biological studies. The Wittig reaction is a powerful and widely used method for the stereoselective formation of alkenes, particularly for generating (Z)-isomers from non-stabilized ylides.[1][2][3] This protocol outlines a reliable method for the synthesis of this compound via the Wittig reaction between hexyltriphenylphosphonium bromide and 10-hydroxydecanal, followed by a robust purification procedure.

Synthesis of this compound via Wittig Reaction

The synthesis of this compound is a two-step process starting from the preparation of the necessary phosphonium (B103445) salt, followed by the Wittig reaction itself.

-

Triphenylphosphine (B44618) (PPh₃)

-

Toluene

-

Pyridinium (B92312) chlorochromate (PCC)

-

Hexyltriphenylphosphonium bromide

-

Sodium amide (NaNH₂) or other strong base

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297)

-

Silica gel (230-400 mesh)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

Protocol 1: Preparation of (Decyl)triphenylphosphonium bromide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromodecane (1.0 eq) and triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Heat the mixture to reflux and maintain for 24 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.

-

Collect the white solid by vacuum filtration and wash with cold diethyl ether.

-

Dry the (decyl)triphenylphosphonium bromide under vacuum.

Protocol 2: Preparation of 10-Hydroxydecanal

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM), add a solution of 1,10-decanediol (1.0 eq) in DCM dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 10-hydroxydecanal, which can be used in the next step without further purification.

Protocol 3: Wittig Reaction for this compound Synthesis

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend hexyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base such as sodium amide (NaNH₂) (1.2 eq) portion-wise. The color of the suspension should turn a deep orange or red, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Add a solution of 10-hydroxydecanal (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The primary impurity in the crude product is triphenylphosphine oxide, which can be removed by silica gel column chromatography.

Protocol 4: Silica Gel Column Chromatography

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a colorless oil.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

| Parameter | Value | Analytical Method | Reference |

| Synthesis | |||

| Typical Yield | 70-85% | Gravimetric | [4] |

| Isomeric Purity (Z:E) | >95:5 | GC-MS, NMR | [1][5] |

| Purification | |||

| Purity after Chromatography | >98% | GC-MS | [6] |

| Characterization | |||

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.35 (m, 2H), 3.64 (t, 2H), 2.02 (m, 4H), 1.57 (m, 2H), 1.25-1.40 (m, 16H), 0.88 (t, 3H) | NMR Spectroscopy | [6] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 130.2, 129.8, 63.1, 32.8, 31.9, 29.8, 29.7, 29.6, 29.5, 29.3, 27.2, 25.7, 22.7, 14.1 | NMR Spectroscopy | [6] |

| Mass Spectrum (EI, 70 eV) m/z | 240 (M+), 222, 194, 166, 138, 124, 110, 96, 82, 67, 55 | GC-MS | [7] |

Visualizations

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Simplified mechanism of the Wittig reaction for this compound synthesis.

Conclusion

The protocols described in this application note provide a comprehensive guide for the successful synthesis and purification of high-purity this compound for research applications. The use of the Wittig reaction ensures high stereoselectivity for the desired (Z)-isomer, and the subsequent chromatographic purification effectively removes byproducts, yielding a final product of high purity suitable for sensitive biological assays and further chemical modifications.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 5. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Field Trapping Techniques Using (Z)-10-Hexadecen-1-ol Baited Lures

Affiliation: Google Research

Abstract

(Z)-10-Hexadecen-1-ol is a semiochemical that has been identified as a component in the pheromone blends of certain insect species. While its aldehyde counterpart, (Z)-10-hexadecenal, has been more extensively studied as a key attractant for species such as the yellow peach moth, Conogethes punctiferalis, the role of this compound is crucial for modulating the behavioral response and enhancing trap efficacy. These application notes provide detailed protocols for the preparation of lures baited with this compound and for conducting field trials to evaluate their effectiveness. The protocols are designed for researchers, scientists, and drug development professionals working on insect pest management and chemical ecology.

Introduction

This compound is an unsaturated fatty alcohol that functions as an insect sex pheromone component.[1] In many lepidopteran species, the precise blend of multiple pheromone components, including specific alcohols, aldehydes, and acetates, is critical for attracting conspecific males and ensuring reproductive isolation. While not always the primary attractant, the presence and ratio of alcohol components like this compound can significantly influence the attractiveness and specificity of a pheromone lure.

Field trapping with pheromone-baited lures is a cornerstone of integrated pest management (IPM) programs, used for monitoring pest populations, determining the timing of insecticide applications, and in some cases, for mass trapping or mating disruption. The effectiveness of these traps is highly dependent on the composition of the lure, the type of trap used, and the environmental conditions.

This document provides a comprehensive guide to utilizing this compound in field trapping experiments, with a focus on the yellow peach moth, Conogethes punctiferalis, as a primary example, given the available research on its pheromone blend which includes the related aldehyde.

Data Presentation: Lure Composition and Trap Efficacy

The following tables summarize quantitative data from field studies on trapping insects using pheromone blends that include components structurally related to this compound. It is important to note that while direct quantitative data for this compound is limited in the available literature, the data for its corresponding aldehyde, (Z)-10-hexadecenal, provides valuable insights into the potential efficacy of lures containing this chemical structure.

Table 1: Influence of Pheromone Blend Composition on Trap Catch of Conogethes punctiferalis

| Lure Composition (Ratio) | Mean Male Moths Captured (± SE) | Location | Reference |

| (E)-10-Hexadecenal | Baseline | Japan | [2] |

| (E)-10-Hexadecenal : (Z)-10-Hexadecenal (100:8) | 4x increase over (E)-10-Hexadecenal alone | Japan | [2] |

| 16:Ald : (E)-10-Hexadecenal : (Z)-10-Hexadecenal (16:100:8) | Most Attractive Blend | China | [2] |

| (E)-10-Hexadecenal : (Z)-10-Hexadecenal (9:1) | Effective for trapping | Not Specified | [2] |

| (E)-10-Hexadecenal : (Z)-10-Hexadecenal (80:20) | Highest Attractiveness | Korea | [2] |

Table 2: General Parameters for Field Trapping Experiments

| Parameter | Recommendation | Rationale |

| Trap Type | Large plastic delta trap or funnel trap | Commonly used for moths and effective in various weather conditions. |

| Lure Dispenser | Rubber septa, polyethylene (B3416737) vials | Provide a controlled release of the semiochemicals over an extended period. |

| Pheromone Loading | 1 mg total pheromone per lure | A common starting dosage for many moth species. |

| Trap Placement Height | 1.5 meters above ground | Corresponds to the typical flight height of many target moth species.[2] |

| Trap Spacing | At least 20 meters apart | Minimizes interference between traps.[2] |

| Lure Longevity | 28 days (4 weeks) | Standard replacement interval for many commercial lures.[2] |

Experimental Protocols

The following protocols provide a standardized framework for preparing this compound baited lures and conducting field trapping experiments.

Objective: To prepare rubber septa dispensers loaded with a specific blend of pheromone components including this compound.

Materials:

-

This compound (high purity)

-

Other pheromone components (e.g., (E)-10-Hexadecenal)

-

High-purity solvent (e.g., hexane, HPLC grade)

-

Red rubber septa

-

Micropipettes

-

Glass vials with Teflon-lined caps

-

Fume hood

-

Forceps

-

Storage container (e.g., sealed aluminum foil pouches)

Procedure:

-

Prepare Pheromone Stock Solution:

-

In a clean glass vial, prepare a stock solution of the desired pheromone blend by dissolving the neat pheromone components in the solvent.

-

For example, to prepare a 1 mg/100 µL solution, dissolve 10 mg of the pheromone blend in 1 mL of hexane. Ensure the components are completely dissolved.

-

-

Loading the Rubber Septa:

-

Place a single rubber septum in a clean, empty glass vial.

-

Using a micropipette, carefully apply the desired amount of the pheromone stock solution onto the septum. For a 1 mg lure, apply 100 µL of the 10 mg/mL stock solution.

-

Allow the solvent to evaporate completely in a fume hood for at least one hour.

-

-

Storage of Lures:

-

Once the solvent has evaporated, use forceps to place the loaded septa into individual sealed aluminum foil pouches.

-

Store the lures at -20°C until field deployment to minimize degradation and premature release of the pheromone.

-

Objective: To evaluate the efficacy of this compound baited lures in attracting and capturing target insect species in the field.

Materials:

-

Pheromone traps (e.g., large plastic delta traps)

-

Prepared pheromone lures (from Protocol 1)

-

Control lures (septa loaded with solvent only)

-

Stakes or hangers for trap placement

-

Collection containers for captured insects

-

Field notebook or data collection device

-

GPS device for marking trap locations (optional)

Procedure:

-

Experimental Design:

-

Select a suitable field site with a known or suspected population of the target insect.

-

Design a randomized complete block experiment to minimize the effects of environmental variability. Each block should contain one of each treatment (e.g., different lure compositions and a control).

-

Use a minimum of three to five replicate blocks.

-

-

Trap Deployment:

-

Data Collection:

-

Check the traps at regular intervals (e.g., weekly).

-

Count and record the number of target insects captured in each trap.

-

Remove all captured insects at each check to prevent counting them again.

-

-

Data Analysis:

-

Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences between the treatments.

-

Transform the data (e.g., using log(x+1)) if necessary to meet the assumptions of the statistical analysis.

-

Visualizations

Caption: Pheromone signaling pathway from lure to trap capture.

Caption: Workflow for field trapping experiments.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the role of this compound in insect chemical communication and to develop effective trapping systems. While direct field data for this specific alcohol is sparse, the information available for the structurally related aldehyde in the pheromone blend of Conogethes punctiferalis strongly suggests its potential as a significant modulator of insect behavior. Further research, following the outlined protocols, is necessary to fully elucidate the specific role and optimal usage of this compound in pest management strategies.

References

Designing Behavioral Assays with (Z)-10-Hexadecen-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-10-Hexadecen-1-ol is a fatty alcohol that functions as a sex pheromone component for various species of nocturnal moths.[1] Pheromones are species-specific chemical signals that trigger innate behavioral responses, making them crucial for mating, aggregation, and alarm signaling. The study of these behaviors through carefully designed assays is fundamental to chemical ecology, the development of sustainable pest management strategies, and potentially for screening novel drug candidates that may interfere with these pathways.

This document provides detailed application notes and standardized protocols for three key behavioral and electrophysiological assays used to investigate the effects of this compound on target insect species: the Wind Tunnel Bioassay, the Y-Tube Olfactometer Assay, and Electroantennography (EAG). These methods allow for the precise measurement of attraction, orientation, and antennal sensitivity to this semiochemical.

Wind Tunnel Bioassay: Assessing Long-Range Attraction and Flight Behavior

The wind tunnel bioassay is the gold standard for evaluating an insect's flight response to a pheromone plume under controlled conditions that mimic a natural environment. It allows for the detailed observation of a sequence of behaviors, from activation and upwind flight to source contact.

Experimental Protocol

a. Wind Tunnel Specifications and Environmental Conditions:

-

Construction: The tunnel should be constructed from non-porous materials such as glass or acrylic to prevent the absorption of chemical cues. A typical dimension for moth assays is 200 cm in length, 75 cm in height, and 75 cm in width.

-

Airflow: A fan pulls air through the tunnel at a consistent velocity, typically between 0.2 and 0.3 m/s. The air should be charcoal-filtered to remove contaminants and passed through a screen to create a laminar (non-turbulent) flow.

-

Environmental Control: The testing room should be maintained at a constant temperature (21-26°C) and relative humidity (55-80%) to simulate the natural activity period of the target insect species.[1][2]

-

Lighting: For nocturnal moths, experiments should be conducted during their scotophase (dark period) under dim red light (~0.3-0.7 lux, >650 nm), which is largely invisible to them and thus does not influence their flight behavior.[1][2]

b. Insect Preparation:

-

Species: Heliothis zea (Corn earworm) is a well-documented species that responds to this compound as a behavioral modifying chemical.

-

Rearing: Use laboratory-reared, virgin male moths, 2-4 days post-eclosion, to ensure a consistent physiological and motivational state.

-

Acclimatization: Place individual moths in release cages (e.g., small mesh-ended tubes) and allow them to acclimate to the wind tunnel conditions for at least 30-60 minutes prior to the assay.

c. Pheromone Source Preparation and Placement:

-